Isopropyl diphenyl phosphate Isopropyl diphenyl phosphate Isopropyl Diphenyl Phosphate is a chemical reagent used in the synthesis of H-phosphonate synthesis of oligonucleotides. Also used in the preparation of flame retardants.

Brand Name: Vulcanchem
CAS No.: 60763-39-5
VCID: VC20893165
InChI: InChI=1S/C15H17O4P/c1-13(2)17-20(16,18-14-9-5-3-6-10-14)19-15-11-7-4-8-12-15/h3-13H,1-2H3
SMILES: CC(C)OP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2
Molecular Formula: C15H17O4P
Molecular Weight: 292.27 g/mol

Isopropyl diphenyl phosphate

CAS No.: 60763-39-5

Cat. No.: VC20893165

Molecular Formula: C15H17O4P

Molecular Weight: 292.27 g/mol

* For research use only. Not for human or veterinary use.

Isopropyl diphenyl phosphate - 60763-39-5

Specification

CAS No. 60763-39-5
Molecular Formula C15H17O4P
Molecular Weight 292.27 g/mol
IUPAC Name diphenyl propan-2-yl phosphate
Standard InChI InChI=1S/C15H17O4P/c1-13(2)17-20(16,18-14-9-5-3-6-10-14)19-15-11-7-4-8-12-15/h3-13H,1-2H3
Standard InChI Key YDICVVYPXSZSFA-UHFFFAOYSA-N
SMILES CC(C)OP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2
Canonical SMILES CC(C)OP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2

Introduction

ParameterInformation
CAS Number28108-99-8
Molecular FormulaC21H21O4P
Molecular Weight368.36 g/mol
EINECS248-848-2

Among the common synonyms for this compound are diphenyl isopropylphenyl phosphate, isopropyl phenyl diphenyl phosphate (IPPP), and phosphoric acid (1-methylethyl)phenyl diphenyl ester .

Structural Variations

It is important to note that isopropyl diphenyl phosphate can exist as multiple structural isomers, depending on the position of the isopropyl group on the phenyl ring. These include 2-isopropylphenyl diphenyl phosphate (2IPPDPP) and 3-isopropylphenyl diphenyl phosphate (3IPPDPP) . These isomers exhibit distinct physicochemical properties and environmental behaviors.

Physical and Chemical Properties

Isopropyl diphenyl phosphate possesses several distinctive physical and chemical properties that make it suitable for its various applications.

Physical Characteristics

The compound presents as a viscous light yellow liquid at room temperature . Its physical state contributes to its usefulness in various formulations, particularly as a plasticizer where flow properties are important.

Chemical Properties

PropertyValue
Boiling Point220-230°C
Water Solubility<0.1 g/100 mL at 25°C
Physical StateViscous light yellow liquid

The compound has limited water solubility (<0.1 g/100 mL at 25°C), which affects its environmental distribution and bioavailability . Its relatively high boiling point (220-230°C) indicates low volatility, which is advantageous for applications requiring thermal stability.

Applications and Industrial Uses

Isopropyl diphenyl phosphate has found widespread application across various industries due to its beneficial properties.

Flame Retardant Applications

The primary use of isopropyl diphenyl phosphate is as a flame retardant in various materials. Organophosphate aryl ester technical mixtures containing isopropylated and tert-butylated triarylphosphate esters, including isopropylphenyl diphenyl phosphate, have been increasingly used in residential applications as alternatives to PBDEs .

These flame retardants are incorporated into various materials including:

  • Polyvinyl chloride (PVC) products

  • Polyurethane foams

  • Textiles

  • Electronic equipment

Plasticizer Function

Beyond its flame-retardant properties, isopropyl diphenyl phosphate serves as an effective plasticizer, improving the flexibility and processability of polymers. This dual functionality makes it particularly valuable in formulations where both flame retardancy and material flexibility are required.

Analytical Methods and Detection

The detection and quantification of isopropyl diphenyl phosphate require sophisticated analytical techniques, particularly important for occupational exposure assessment and environmental monitoring.

Sampling Methodology

For air sampling in occupational settings, a recommended approach involves drawing workplace air through a quartz filter that has been spiked with an internal standard such as triphenyl phosphate-d15. Sampling periods typically range from 2 to 8 hours, with flow rates around 3.5 ml/min, corresponding to sampling volumes of 420 to 1680 liters .

Extraction and Analysis

The collected compound is typically extracted using ethyl acetate in an ultrasonic bath combined with a heated horizontal shaker. For samples with significant contamination, solid phase extraction can be employed as a purification step .

Instrumental Analysis

Gas chromatography with mass selective detection (GC-MS) is the preferred analytical method for isopropyl diphenyl phosphate. Quantitative determination relies on calibration functions where the quotients of peak areas of the isopropylated phenyl phosphates to the internal standard are plotted against the concentrations of the organic phosphorus compounds .

Analytical Performance

ParameterValue
Relative Limit of Quantification0.050 mg/m³ (420L sample)
Mean Recovery98.9% ± 6%
Expanded Uncertainty30.7%

Human Exposure and Biomonitoring

Understanding human exposure to isopropyl diphenyl phosphate is crucial for assessing potential health risks associated with this compound.

Biomarkers of Exposure

Researchers have developed methods to quantify biomarkers of exposure to various flame retardants, including 2-((isopropyl)phenyl)phenyl phosphate (iPPPP), which is a metabolite of isopropylphenyl diphenyl phosphates. These methods enable biomonitoring studies to assess human exposure levels .

Analytical Approach for Biomonitoring

The biomonitoring methodology employs enzymatic hydrolysis of urinary conjugates of the target analytes, followed by automated off-line solid phase extraction, reversed-phase high-performance liquid chromatography separation, and isotope dilution-electrospray ionization tandem mass spectrometry detection. This approach requires only 0.2 mL of urine, making it practical for large-scale biomonitoring studies .

Population Exposure

Studies have demonstrated that human exposure to mixtures containing isopropylphenyl diphenyl phosphate is widespread. The National Health and Nutrition Examination Survey (NHANES) has included monitoring of these compounds, with eligible participants including all examined individuals aged 3 to 5 years and a one-third subsample of examined participants aged 6 years and older .

Challenges in Analysis and Identification

There are significant analytical challenges associated with the precise identification and quantification of isopropyl diphenyl phosphate and related compounds.

Isomeric Complexity

Isopropylated phenyl phosphates represent a complex isomeric mixture of variable composition, which complicates their analysis. Similar to polychlorinated biphenyls (PCBs), the entire content cannot be directly quantified and must be estimated based on empirically determined factors related to isomer proportions .

Interference Issues

The analytical procedure using GC-MS, while specific and robust under controlled conditions, faces challenges related to potential interference. For instance, di-isopropylated phenyl phosphates can only be reliably determined if no trixylyl phosphates (TXPs) are present, as these share the same molecular ion (m/z 410) and similar fragmentation patterns .

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